[2-(Tridecyloxy)ethoxy]acetic acid
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Overview
Description
Poly(oxy-1,2-ethanediyl),a-(carboxymethyl)-w-(tridecyloxy)- is a compound known for its surfactant properties. It is commonly used in various industrial and household applications due to its ability to reduce surface tension and enhance the mixing of liquids. This compound is also known by other names such as trideceth carboxylic acid and PEG tridecyl ether carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Chloroacetic Acid Process (Discontinuous Process)
Reactants: Poly(oxy-1,2-ethanediyl) tridecyl ether, chloroacetic acid, sodium hydroxide.
Reaction Conditions: The reaction involves the addition of chloroacetic acid to poly(oxy-1,2-ethanediyl) tridecyl ether in the presence of sodium hydroxide. The mixture is then neutralized with hydrochloric acid to obtain the final product.
Control: The residual amount of sodium chloroacetate should be controlled in this process.
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Direct Oxidation Process (Continuous Process)
Reactants: Poly(oxy-1,2-ethanediyl) tridecyl ether.
Reaction Conditions: Under the action of a catalyst, poly(oxy-1,2-ethanediyl) tridecyl ether is directly oxidized to obtain the final product.
Advantage: This process does not produce sodium chloroacetate and sodium chloride as by-products.
Chemical Reactions Analysis
Poly(oxy-1,2-ethanediyl),a-(carboxymethyl)-w-(tridecyloxy)- undergoes various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the original compound.
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Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduced forms of the compound, often leading to the formation of alcohols or ethers.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the type of substitution reaction (e.g., nucleophilic or electrophilic).
Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Poly(oxy-1,2-ethanediyl),a-(carboxymethyl)-w-(tridecyloxy)- has a wide range of applications in scientific research:
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Chemistry
- Used as a surfactant in various chemical reactions to enhance solubility and mixing of reactants.
- Employed in the synthesis of nanoparticles and other advanced materials.
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Biology
- Utilized in cell culture media to improve cell growth and viability.
- Acts as a stabilizer for proteins and enzymes in biochemical assays.
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Medicine
- Incorporated in pharmaceutical formulations to enhance drug solubility and bioavailability.
- Used in the development of drug delivery systems.
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Industry
- Applied in the formulation of detergents, emulsifiers, and dispersants.
- Used in the production of personal care products such as shampoos and lotions .
Mechanism of Action
The mechanism of action of poly(oxy-1,2-ethanediyl),a-(carboxymethyl)-w-(tridecyloxy)- is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of molecules. This compound interacts with molecular targets such as lipid bilayers and proteins, altering their structure and function to achieve the desired effects .
Comparison with Similar Compounds
Poly(oxy-1,2-ethanediyl),a-(carboxymethyl)-w-(tridecyloxy)- can be compared with other similar compounds such as:
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Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy- (Polyethylene glycol)
- Similar in structure but lacks the carboxymethyl and tridecyloxy groups.
- Used as a solvent, plasticizer, and in pharmaceutical formulations .
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Poly(oxy-1,2-ethanediyl),α-(carboxymethyl)-ω-hydroxy-, coco alkyl
- Contains coco alkyl groups instead of tridecyloxy groups.
- Used in personal care products and detergents .
The uniqueness of poly(oxy-1,2-ethanediyl),a-(carboxymethyl)-w-(tridecyloxy)- lies in its specific functional groups, which provide distinct surfactant properties and make it suitable for a wide range of applications.
Properties
CAS No. |
56388-96-6 |
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Molecular Formula |
C17H34O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(2-tridecoxyethoxy)acetic acid |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-14-15-21-16-17(18)19/h2-16H2,1H3,(H,18,19) |
InChI Key |
YZSYVEVDNXPMQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCC(=O)O |
Related CAS |
56388-96-6 |
Origin of Product |
United States |
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